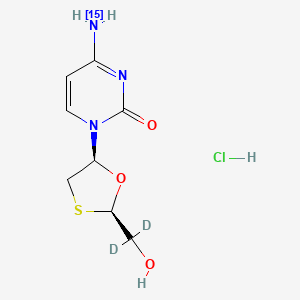
5-HT/NA Reuptake inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT/NA Reuptake Inhibitor-1 typically involves the use of 1-(2-Phenoxyphenyl)methanamines as key intermediates. The synthetic route includes several steps such as intramolecular cyclization and formation of imines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 5-HT/NA Reuptake Inhibitor-1 undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated solvents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-HT/NA Reuptake Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reuptake inhibition mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Potential therapeutic agent for treating depression, anxiety, and other mood disorders
Industry: Utilized in the development of new antidepressant drugs and other neuropharmacological agents.
Mécanisme D'action
The primary mechanism of action of 5-HT/NA Reuptake Inhibitor-1 involves the inhibition of serotonin and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the extracellular concentrations of these neurotransmitters, enhancing their synaptic transmission and overall neuronal activity . This action is crucial in alleviating symptoms of depression and anxiety by improving mood and cognitive functions .
Comparaison Avec Des Composés Similaires
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety.
Duloxetine: Another SNRI with applications in treating depression and neuropathic pain.
Uniqueness: 5-HT/NA Reuptake Inhibitor-1 stands out due to its dual inhibition of both serotonin and norepinephrine reuptake with high selectivity and potency. This dual action provides a broader therapeutic effect compared to compounds that target only one neurotransmitter system .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-phenoxyphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
Clé InChI |
BBLALPDUHCRAKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
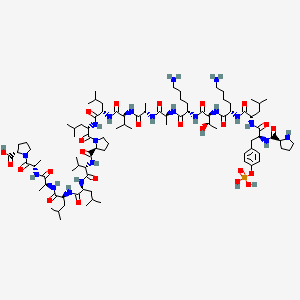
![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
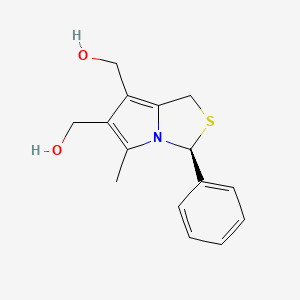
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
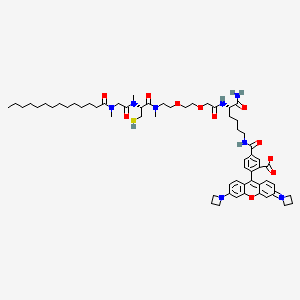
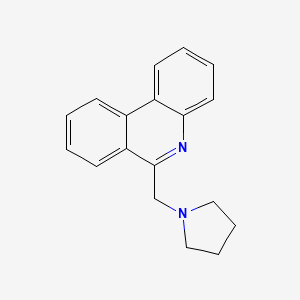

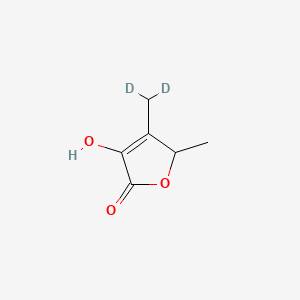
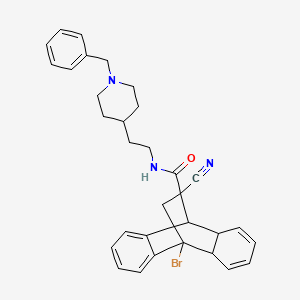
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

